Kasugamycin
Overview
Description
Kasugamycin (Ksg) is an aminoglycoside antibiotic originally isolated in 1965 from Streptomyces kasugaensis, a strain found near the Kasuga shrine in Nara, Japan . It was discovered by Hamao Umezawa, who also discovered kanamycin and bleomycin, as a drug that prevents the growth of a fungus causing rice blast disease . It was later found to inhibit bacterial growth as well . It exists as a white, crystalline substance with the chemical formula C14H28ClN3O10 (this compound hydrochloride) .
Synthesis Analysis
The structure of the this compound-70S ribosome complex from Escherichia coli has been determined by X-ray crystallography at 3.5-A resolution . The drug binds within the messenger RNA channel of the 30S subunit between the universally conserved G926 and A794 nucleotides in 16S ribosomal RNA, which are sites of this compound resistance .Molecular Structure Analysis
The X-ray structure of the aminoglycoside this compound (Ksg) in complex with the Escherichia coli 70S ribosome has been determined at 3.5-A resolution . The structure reveals that the drug binds within the messenger RNA channel of the 30S subunit between the universally conserved G926 and A794 nucleotides in 16S ribosomal RNA, which are sites of Ksg resistance .Chemical Reactions Analysis
This compound has been found to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from three different organisms (bacterium, insect, and human) . An electrostatic interaction between the amino group of this compound and the carboxyl group of a conserved aspartate in GH18 chitinase (one of the catalytic triad residues) was found to be vital for the inhibitory activity .Physical And Chemical Properties Analysis
This compound exists as a white, crystalline substance with the chemical formula C14H28ClN3O10 (this compound hydrochloride) . Its molar mass is 379.366 g·mol−1 .Scientific Research Applications
Enhancing Stability and Efficacy in Agriculture
Kasugamycin, an aminoglycoside antibiotic, is primarily used in managing plant diseases. A study by Fan et al. (2017) discusses its formulation using silica microcapsules crosslinked with pectin. This formulation enhances the thermal and light stability of this compound and improves its antimicrobial efficacy against Erwinia carotovora, suggesting potential agricultural applications as a controlled release system.
Inhibitor of Glycoside Hydrolase Family 18 Chitinases
This compound has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases, as reported by Qi et al. (2021). This finding is significant in both agricultural and medical contexts, as it highlights new molecular targets of this compound and proposes novel approaches for GH inhibitor design.
Uptake and Transport in Plants
Research by Zhang et al. (2022) investigates the mechanism of uptake and transport of this compound in plants, using the castor bean as a model. This study elucidates plant-microbe interactions, highlighting the significance of this compound's transport in plants and providing insights for the development of bidirectional transport pesticides.
Stress Response in Microorganisms
A study by Müller et al. (2016) explored how this compound triggers stress responses in Escherichia coli. It inhibits protein synthesis at an initial step and stimulates the formation of ribosomes selective for leaderless mRNAs. This research offers insights into the cellular response to this compound and its implications in microbial physiology.
Role in Resistance Mechanisms
This compound's role in the development of resistance mechanisms in bacteria is also an area of research interest. For instance, Yoshii et al. (2012) identified a novel gene, aac(2′)-IIa, encoding a KSM 2′-N-acetyltransferase, which inactivates this compound. This discovery is pivotal in understanding resistance to KSM in bacterial pathogens and could influence agricultural practices.
Novel Formulations for Controlled Release
Innovative formulations of this compound have been explored, such as the conjugation to pectin for controlled release, detailed in a study by [Liu et al. (2015)](https://consensus.app/papers/synthesis-characterization-application-liu/f6556249688d53d8a8d33ac394674906/?utm_source=chatgpt). This conjugate exhibited stability across various conditions and could be activated by specific microorganisms, thus suggesting its utility as a promising controlled-release formulation for pesticides.
Genetic Studies for Enhanced Production
Research has also focused on enhancing this compound production. Zhu et al. (2015) studied the genetic aspects of this compound production in Streptomyces species, identifying key regulatory genes and strategies for improved yields in different bacterial strains.
Potential in Combating Mycobacterium tuberculosis
The potential of this compound in medical applications, specifically against Mycobacterium tuberculosis, has been explored. Chaudhuri et al. (2018) reported that this compound could decrease bacterial mistranslation and increase susceptibility to the antibiotic rifampicin, offering a novel approach to targeting bacterial adaptation.
This compound's Role in Fire Blight Management
Adaskaveg et al. (2011) evaluated this compound for managing fire blight in pear trees, finding it to be effective and establishing baseline sensitivity concentrations for growth inhibition of Erwinia amylovora, the causative agent of fire blight.
Impact on Bacterial Translation
Studies like Lange et al. (2017) have investigated the global impact of this compound on bacterial translation. They quantified changes in the translatome of Escherichia coli under this compound treatment, providing insights into its mode of action and the differential effects on various transcripts.
Mechanism of Action
Like many of the known natural antibiotics, kasugamycin inhibits proliferation of bacteria by tampering with their ability to make new proteins, the ribosome being the major target . This compound inhibits protein synthesis at the step of translation initiation . This compound inhibition is thought to occur by direct competition with initiator transfer RNA .
Safety and Hazards
Kasugamycin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Kasugamycin has been discovered to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from three different organisms (bacterium, insect, and human) . This discovery not only reports new molecular targets of this compound but also expands our thinking about GH inhibitor design by using a scaffold unrelated to the substrate . This suggests potential new directions for the use of this compound in the future.
Relevant papers on this compound have been analyzed to provide this comprehensive information .
properties
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJAPFENJVNC-UQTMRZPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Kasugamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 234-260-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040374 | |
Record name | Kasugamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
<1.3X10-4 mm Hg at 25 °C | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media., ... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic). | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
6980-18-3, 11030-24-3 | |
Record name | Kasugamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EINECS 234-260-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kasugamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KASUGAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O957UYB9DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
203 °C (dec) | |
Record name | KASUGAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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